Regorafenib-d3 is synthesized from regorafenib through specific chemical modifications that introduce deuterium into its molecular structure. It falls under the classification of anticancer agents and is particularly relevant in research settings for studying the mechanisms of action of kinase inhibitors and their metabolic pathways.
The synthesis of regorafenib-d3 involves several key steps:
Regorafenib-d3 maintains a structural similarity to its parent compound, regorafenib, with the addition of deuterium atoms that enhance its stability. The molecular formula for regorafenib-d3 is C_{21}H_{18}D_3F_{2}N_{3}O_{3}S, reflecting its complex structure that includes multiple functional groups designed to interact with various targets in cancer cells.
Regorafenib-d3 can undergo various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are essential for modifying regorafenib-d3 to explore its derivatives and potential enhancements in therapeutic efficacy .
Regorafenib-d3 exerts its effects by inhibiting multiple protein kinases that are pivotal in tumor growth and angiogenesis. The primary targets include:
By blocking these pathways, regorafenib-d3 effectively reduces tumor cell proliferation and induces apoptosis, making it a potent agent in cancer therapy .
Regorafenib-d3 exhibits typical characteristics associated with small molecule inhibitors:
The chemical properties are influenced by the presence of deuterium, which affects its reactivity and metabolic pathways. This modification enhances the compound's stability during pharmacokinetic studies, making it suitable for research applications .
Regorafenib-d3 has a variety of applications in scientific research:
Its unique properties make it an invaluable tool for researchers investigating kinase inhibition mechanisms and developing new therapeutic strategies against cancer .
Regorafenib-d3 (CAS 1255386-16-3) is a deuterated analog of the multikinase inhibitor regorafenib, specifically designed as a stable isotope-labeled internal standard for mass spectrometric quantification. Its systematic IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide, with molecular formula C₂₁H₁₂D₃ClF₄N₄O₃ [4] [7] [8]. The deuterium atoms are incorporated at the N-methyl group of the carboxamide moiety, replacing all three hydrogen atoms (CD₃ instead of CH₃) [2] [7]. This strategic labeling position minimizes potential steric or electronic interference with the molecule's core pharmacophore while introducing a distinct mass shift for analytical differentiation.
The isotopic purity of Regorafenib-d3 typically exceeds 98%, as confirmed by chromatographic and mass spectrometric analyses [4] [8]. This high isotopic enrichment ensures minimal interference from unlabeled species in quantitative applications. X-ray crystallography studies of the parent compound confirm that the N-methyl group resides in a sterically accessible region, allowing deuterium substitution without significant conformational perturbation [7]. The molecular weight increases by 3 Da compared to non-deuterated regorafenib (482.83 g/mol → 485.83 g/mol), a critical feature for its function as an internal standard [2] [4].
Table 1: Key Structural Identifiers of Regorafenib-d3
Property | Value | Source |
---|---|---|
CAS Number | 1255386-16-3 | [4] [7] [8] |
Molecular Formula | C₂₁H₁₂D₃ClF₄N₄O₃ | [2] [7] |
Molecular Weight | 485.83 g/mol | [2] [7] |
Deuterium Positions | N-methyl group (trideuteriomethyl) | [2] [8] |
SMILES Notation | O=C(C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=O)C(F)=C2)=C1)NC([2H])([2H])[2H] | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals the absence of the singlet peak at approximately δ 2.95 ppm corresponding to the N-methyl protons in non-deuterated regorafenib. Deuterium incorporation induces minor upfield shifts (Δδ = -0.01 to -0.03 ppm) in protons adjacent to the CD₃ group due to reduced electron-withdrawing inductive effects compared to CH₃ [4] [7]. Characteristic signals include aromatic protons between δ 7.0–8.5 ppm and the urea NH proton at δ 10.8 ppm. ¹³C NMR shows a characteristic septet for the CD₃-attached carbon at ~25 ppm (JC-D ≈ 20 Hz), while other carbons exhibit chemical shifts consistent with the parent compound [7] [8]. ¹⁹F NMR displays signals for the trifluoromethyl group (-62.5 ppm) and the aromatic fluorine (-118.2 ppm) [4].
Infrared (IR) Spectroscopy:Key IR absorptions (KBr pellet, cm⁻¹) include: N-H stretch at ~3320 (urea), amide C=O stretch at 1680, aromatic C=C at 1595, C-F stretches at 1100–1250, and C-D stretch at ~2150 (distinct from C-H stretches at 2800–3000) [4] [8]. The C-D stretch provides a clear spectroscopic signature for deuterium incorporation verification.
UV-Vis Spectroscopy:Regorafenib-d3 exhibits identical UV-Vis absorption profiles to non-deuterated regorafenib due to the deuterium's minimal electronic impact on chromophores. In methanol, λmax occurs at 254 nm and 340 nm (ε > 20,000 M⁻¹cm⁻¹), corresponding to π→π* transitions in the conjugated diphenylurea and pyridine-carboxamide systems [2] [4].
Table 2: Characteristic NMR Chemical Shifts for Regorafenib-d3
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 10.80 | s (br) | Urea NH |
¹H | 8.25–7.15 | m | Aromatic protons |
¹³C | ~25.0 | septet (J≈20 Hz) | CD₃-attached carbon |
¹⁹F | -62.5 | s | CF₃ group |
¹⁹F | -118.2 | s | Aromatic F |
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a prominent [M+H]⁺ ion at m/z 486.84, distinguishing it from non-deuterated regorafenib ([M+H]⁺ at m/z 483.83) [2] [7]. Collision-induced dissociation (CID) reveals characteristic fragmentation pathways:
High-resolution mass spectrometry (HRMS) confirms elemental compositions of all major fragments with mass accuracy <5 ppm [7] [8]. The 3 Da mass shift in key fragments containing the deuterated methyl group provides diagnostic ions for selective detection in biological matrices.
Table 3: Major MS/MS Fragments of Regorafenib-d3 ([M+H]⁺ = 486.84)
Fragment m/z | Mass Shift (vs. Regorafenib) | Elemental Composition | Proposed Structure |
---|---|---|---|
443.80 | +3 Da | C₂₀H₁₀D₃F₄N₃O₂⁺ | [M+H-NDCO]⁺ |
389.72 | +3 Da | C₁₉H₁₁D₃F₄N₃O₂⁺ | Pyridine-phenoxy-urea moiety |
362.75 | 0 Da | C₁₄H₈ClF₃NO⁺ | Chloro-trifluoromethylaniline ion |
176.98 | 0 Da | C₇H₄ClF₃⁺ | [ClC₆H₃CF₃]⁺ |
Deuterium substitution minimally alters physicochemical properties due to similar atomic radii and electronegativity between C-H and C-D bonds:
The primary functional divergence emerges in metabolic stability. In vitro studies using hepatic microsomes demonstrate a 2.5–3.5 fold increase in half-life for Regorafenib-d3 during N-demethylation due to the kinetic isotope effect (KIE, kH/kD ≈ 3–7) [2] [6]. This KIE arises because C-D bond cleavage is slower than C-H bond cleavage during cytochrome P450-mediated oxidation. Consequently, deuterated analogs generate lower levels of toxic oxidative metabolites while maintaining target affinity [6]. Protein binding remains unaffected (>99.5% bound to plasma albumin) as deuterium substitution doesn't alter surface topology [2].
Table 4: Comparative Physicochemical Properties
Property | Regorafenib-d3 | Regorafenib | Analytical Significance |
---|---|---|---|
Molecular Weight | 485.83 g/mol | 482.83 g/mol | MS differentiation (Δm=+3) |
logP | 5.6888 | 5.67 | Similar retention in RP-HPLC |
DMSO Solubility | ≥125 mg/mL | ≥125 mg/mL | Identical stock solution preparation |
Metabolic Half-life (t₁/₂) | Increased 2.5–3.5 fold | Reference | Reduced metabolite generation |
Plasma Protein Binding | >99.5% | >99.5% | Unchanged distribution kinetics |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1